2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 898088-86-3
VCID: VC21371299
InChI: InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33g/mol

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide

CAS No.: 898088-86-3

Cat. No.: VC21371299

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide - 898088-86-3

Specification

CAS No. 898088-86-3
Molecular Formula C13H14N2O2S
Molecular Weight 262.33g/mol
IUPAC Name 2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide
Standard InChI InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3
Standard InChI Key QPGBWQIDORXCLZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group (-SO₂NH-). The compound features a 2,4-dimethyl-substituted benzenesulfonyl group directly attached to a pyridin-3-yl moiety through the nitrogen atom of the sulfonamide linkage.

Structural Comparison with Related Compounds

The compound shares structural similarities with 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide, which has been more extensively documented in chemical databases. The key difference lies in the presence of a methylene (-CH₂-) linker between the pyridine ring and the sulfonamide nitrogen in the latter compound . This structural variation likely influences the compound's conformational flexibility, binding properties, and biological activity.

Similarly, the compound 4-Methyl-N-pyridin-3-YL-benzenesulfonamide represents another related structure, differing only in the absence of the 2-methyl substituent on the benzene ring . These structural relationships highlight the importance of substitution patterns in modulating the properties of this class of molecules.

Chemical Identifiers and Nomenclature

Based on structural analysis and comparison with related compounds, the following table presents the estimated chemical identifiers for 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₂S
IUPAC Name2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide
Structure TypeAromatic sulfonamide
Primary Functional GroupSulfonamide (-SO₂NH-)
Ring SystemsBenzene (substituted), Pyridine

Physical and Chemical Properties

Molecular Characteristics

The physical and chemical properties of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide can be inferred from its structural features and by comparison with related compounds. The presence of the pyridine ring imparts basic character, while the sulfonamide group contributes acidic properties, resulting in an amphoteric molecule.

Estimated Physicochemical Properties

The following table presents the estimated physicochemical properties of the compound based on structural analysis and comparison with related compounds:

PropertyEstimated ValueBasis
Molecular Weight262.33 g/molCalculated from molecular formula
Topological Polar Surface Area~68 ŲBased on similar sulfonamides
Log P1.8-2.5Estimated from related structures
SolubilityModerately soluble in organic solvents; limited water solubilityBased on structural features
Hydrogen Bond Donors1Sulfonamide NH
Hydrogen Bond Acceptors4Sulfonyl oxygens, pyridine nitrogen, sulfonamide nitrogen

Solubility Characteristics

Synthesis and Preparation Methods

General Synthesis Approaches

The synthesis of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide likely follows established synthetic routes for sulfonamides. Based on common synthetic procedures for related compounds, potential synthetic routes include:

Proposed Synthetic Pathway

A typical synthesis would involve the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as pyridine or triethylamine. The reaction generally proceeds under mild conditions and can be represented as follows:

  • Sulfonylation of 3-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride

  • Base-mediated deprotonation to form the final product

  • Purification by recrystallization or column chromatography

Purification Techniques

For related sulfonamides, purification typically involves flash column chromatography with ethyl acetate/hexane mixtures as eluents . The compound may also be purified by recrystallization from appropriate solvent systems.

Spectroscopic Characterization

Predicted Spectral Properties

The spectroscopic properties of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide can be predicted based on its structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characteristic signals in the ¹H NMR spectrum would include:

Signal TypeChemical Shift (ppm)Assignment
Singlet~2.3-2.42-CH₃
Singlet~2.4-2.54-CH₃
Broad singlet~9.0-10.0Sulfonamide NH
Multiplet~7.0-8.5Aromatic protons (benzene and pyridine rings)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands would include:

Wavenumber (cm⁻¹)Assignment
3200-3300N-H stretching
1320-1360Asymmetric S=O stretching
1140-1180Symmetric S=O stretching
1570-1590C=C aromatic stretching
1420-1450C=N stretching (pyridine)

Biological Activity and Applications

Structure-Activity Relationships

Comparing 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide with related compounds can provide insights into structure-activity relationships:

  • The presence of methyl substituents at the 2- and 4-positions of the benzene ring may enhance lipophilicity and influence electronic properties compared to 4-Methyl-N-pyridin-3-YL-benzenesulfonamide .

  • The direct attachment of the pyridine ring to the sulfonamide nitrogen (without a methylene linker) likely results in different conformational preferences and binding characteristics compared to 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide .

Chemical Reactivity

Key Reactive Sites

The reactivity of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide is governed by several key functional groups:

  • The sulfonamide N-H bond can participate in acid-base reactions and can be deprotonated under basic conditions

  • The pyridine nitrogen can act as a base and nucleophile

  • The sulfonyl group can undergo nucleophilic substitution under certain conditions

  • The aromatic rings can participate in electrophilic aromatic substitution reactions

Stability Considerations

Analytical Methods for Identification and Quantification

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection is likely suitable for the analysis of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide. Typical HPLC conditions might include:

ParameterCondition
ColumnC18 reversed-phase
Mobile PhaseAcetonitrile/water mixture with buffer
DetectionUV (230-260 nm)
Sample PreparationDissolution in methanol or acetonitrile

Mass Spectrometry

Mass spectrometry would be valuable for confirming the identity of the compound, with an expected molecular ion peak at m/z 262 (M+) corresponding to the molecular formula C₁₃H₁₄N₂O₂S.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator